ML297
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung von Epilepsie und Angststörungen, große Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
ML297 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Harnstoffderivats umfasst. Die wichtigsten Schritte sind:
Bildung des Pyrazolrings: Dies beinhaltet die Reaktion eines Hydrazinderivats mit einem geeigneten Diketon.
Einführung der Difluorphenylgruppe: Dieser Schritt beinhaltet die Kupplung des Pyrazolrings mit einem Difluorphenylisocyanat, um die Harnstoffverknüpfung zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, folgt die Synthese im Allgemeinen den Verfahren im Labormaßstab mit Optimierungen für die Produktion in großem Maßstab. Dies beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
ML297 has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of GIRK channels in neuronal signaling and their implications in neurological disorders.
Epilepsy research: This compound has shown efficacy in animal models of epilepsy, making it a valuable tool for understanding seizure mechanisms and developing new treatments.
Anxiety disorders: The compound has demonstrated anxiolytic effects without sedative or addictive liabilities, providing insights into potential therapeutic approaches for anxiety.
Sleep research: This compound has been found to restore normal sleep architecture and improve memory consolidation in animal models.
Wirkmechanismus
Target of Action
ML297, also known as 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels . Specifically, it targets the GIRK1/2 subunits . GIRK channels are a family of ion channels that play a crucial role in controlling heart rhythm, effects on reward/addiction, and modulation of response to analgesics .
Mode of Action
This compound selectively activates recombinant neuronal GIRK channels containing the GIRK1 subunit . This activation requires phosphatidylinositol-4,5-bisphosphate (PIP2), but is otherwise distinct from receptor-induced, G-protein-dependent channel activation . Two amino acids unique to the pore helix (F137) and second membrane-spanning (D173) domain of GIRK1 were identified as necessary and sufficient for the selective activation of GIRK channels by this compound .
Biochemical Pathways
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability . This is achieved through the opening of potassium channels, which leads to the hyperpolarization of the cell membrane and a decrease in the firing rate of action potentials . This can have downstream effects on various physiological processes, including heart rhythm and response to analgesics .
Result of Action
This compound has been shown to have antiepileptic properties . It has also been found to decrease anxiety-related behavior without sedative or addictive liabilities . Furthermore, this compound has been shown to restore sleep architecture and EEG disruptions, and rescue memory deficits in a mouse model of fragile X syndrome .
Action Environment
The efficacy and stability of this compound can potentially be influenced by various environmental factors, although specific studies on this aspect are limited. It is known that the function of girk channels, the primary target of this compound, can be modulated by various factors including ph, temperature, and the presence of different intracellular and extracellular ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ML297 is synthesized through a multi-step process involving the formation of a urea derivative. The key steps include:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with an appropriate diketone.
Introduction of the difluorophenyl group: This step involves the coupling of the pyrazole ring with a difluorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML297 unterliegt hauptsächlich:
Substitutionsreaktionen: Die Difluorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Harnstoffverknüpfung in this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Nukleophile aromatische Substitution: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, typischerweise unter basischen Bedingungen.
Hydrolyse: Saure oder basische wässrige Lösungen werden verwendet, um die Harnstoffbindung zu spalten.
Hauptprodukte
Substitutionsreaktionen: Produkte sind substituierte Derivate von this compound mit verschiedenen Nukleophilen.
Hydrolyse: Die Hauptprodukte sind die entsprechenden Amin- und Carbonsäurederivate.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Rolle von GIRK-Kanälen in der neuronalen Signalübertragung und deren Auswirkungen auf neurologische Erkrankungen zu untersuchen.
Schlafforschung: This compound wurde nachweislich die normale Schlafarchitektur wiederhergestellt und die Gedächtniskonsolidierung in Tiermodellen verbessert.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Aktivierung von GIRK-Kanälen, die die GIRK1-Untereinheit enthalten. Diese Aktivierung erfordert das Vorhandensein von Phosphatidylinositol-4,5-bisphosphat (PIP2) und beinhaltet spezifische Aminosäuren in der Porenh helix und der zweiten Membranspannungsdomäne von GIRK1 . Die Aktivierung von GIRK-Kanälen führt zu einer Hyperpolarisation der Zellmembran, wodurch die neuronale Erregbarkeit reduziert wird und so seine antiepileptischen und anxiolytischen Wirkungen erzielt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ML194: Ein weiterer GIRK-Kanalaktivator, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
Einzigartigkeit von ML297
This compound zeichnet sich durch seine hohe Selektivität für GIRK1/2-Kanäle und seine potente Aktivierung bei niedrigen Konzentrationen (EC50 von 0,16 µM) aus . Diese Spezifität und Potenz machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSMUSSYJUQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of ML297?
A1: this compound selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]
Q2: How does this compound interact with GIRK channels?
A2: this compound directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]
Q3: What are the downstream effects of this compound-mediated GIRK channel activation?
A3: this compound activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]
Q4: How does this compound differ from other compounds that modulate GIRK channel activity, like baclofen?
A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, this compound directly gates the channel. This compound demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []
Q5: Does this compound affect synaptic plasticity?
A5: Yes, research indicates that this compound can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by this compound can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]
Q7: Is there spectroscopic data available for this compound?
A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of this compound suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []
Q8: Does this compound have any known catalytic properties?
A8: this compound is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]
Q9: Have computational methods been used to study this compound and its interactions?
A9: Yes, molecular dynamics simulations have been employed to investigate the binding of this compound and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: Studies utilizing molecular modeling and chemical modifications of this compound have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]
Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?
A11: While specific formulation strategies are not detailed in the provided research, the development of this compound as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of this compound on cellular excitability, synaptic transmission, and plasticity. [, , , ]
Q13: What are the key findings from in vivo studies using this compound?
A13: Animal studies have shown that systemic and intracranial administration of this compound can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]
Q14: Has this compound been tested in clinical trials?
A14: There is no mention of completed clinical trials for this compound in the provided research.
Q15: What is known about the toxicological profile of this compound?
A15: While specific toxicological data is not presented in the provided research, studies indicate that this compound does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.
Q16: Have any specific drug delivery strategies been explored for this compound?
A16: While the research does not explicitly mention specific drug delivery approaches for this compound, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []
Q17: What analytical techniques were used to characterize and study this compound?
A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of this compound. [, , , , ]
Q18: What research tools and resources have been instrumental in studying this compound?
A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]
Q19: What is the significance of this compound in the field of GIRK channel research?
A19: this compound represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.